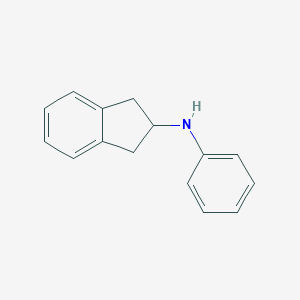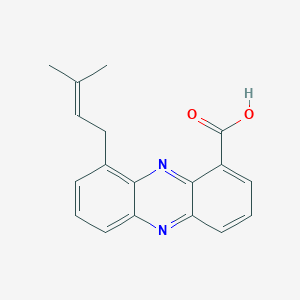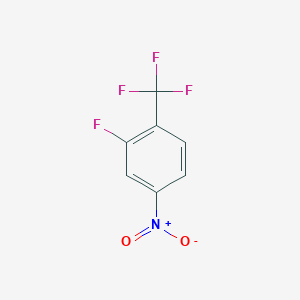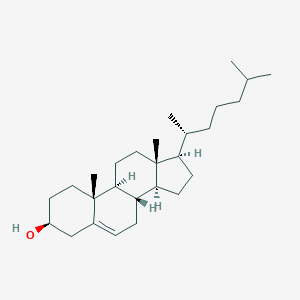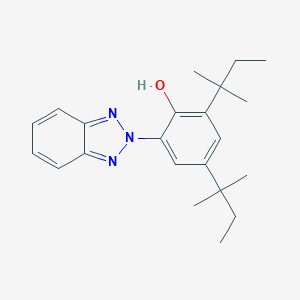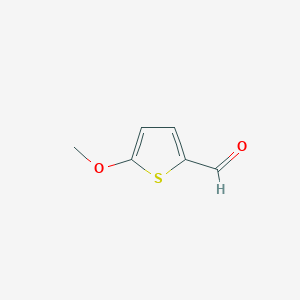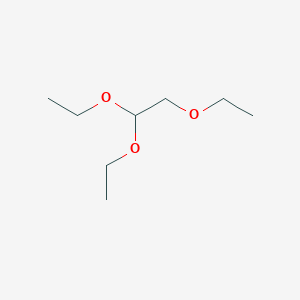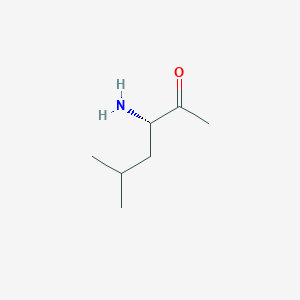![molecular formula C18H17NO5 B058306 (2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione CAS No. 114942-83-5](/img/structure/B58306.png)
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione, commonly known as MADD, is a synthetic compound with potential applications in scientific research. It is a bicyclic lactam that belongs to the class of compounds known as pentacyclic oxazolidines. MADD has a unique structure that makes it an attractive target for drug discovery and development.
Mechanism Of Action
The mechanism of action of MADD is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical And Physiological Effects
MADD has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MADD has also been shown to inhibit the growth of blood vessels, which is important in the treatment of certain types of cancer. Additionally, MADD has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using MADD in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, MADD has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. One limitation of using MADD in lab experiments is its complex synthesis, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving MADD. One area of interest is the development of MADD derivatives that may have improved biological activity. Another area of interest is the study of the mechanism of action of MADD, which may provide insights into the development of new drugs. Additionally, MADD may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
MADD is a synthetic compound with potential applications in scientific research. Its unique structure and wide range of biological activities make it an attractive target for drug discovery and development. Further research is needed to fully understand the mechanism of action of MADD, and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of MADD is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is converted to the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with ethyl glyoxylate to form the lactam ring. The final step involves the formation of the oxazolidine ring using a diol as a template.
Scientific Research Applications
MADD has been shown to have potential applications in scientific research. It has been studied for its anticancer properties, and has been found to inhibit the growth of cancer cells in vitro. MADD has also been studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including bacteria and fungi.
properties
CAS RN |
114942-83-5 |
|---|---|
Product Name |
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione |
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(2S,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione |
InChI |
InChI=1S/C18H17NO5/c1-22-14-8-18-4-2-15(20)19(18)5-3-10-6-12-13(24-9-23-12)7-11(10)16(18)17(14)21/h6-8,16H,2-5,9H2,1H3/t16-,18+/m1/s1 |
InChI Key |
KMFXSTOEBLYIJV-AEFFLSMTSA-N |
Isomeric SMILES |
COC1=C[C@]23CCC(=O)N2CCC4=CC5=C(C=C4[C@@H]3C1=O)OCO5 |
SMILES |
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
Canonical SMILES |
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
synonyms |
.+/-.-2-Methoxy-3,8-dioxocephalotax-1-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



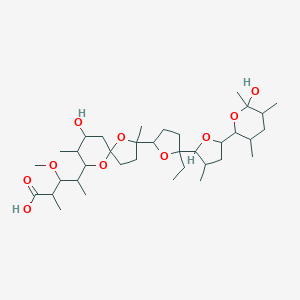
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
